molecular formula C4H2BrN5O B13865528 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole

3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole

Cat. No.: B13865528
M. Wt: 216.00 g/mol
InChI Key: NDEMNTNFPWRMCV-UHFFFAOYSA-N
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Description

3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole is a heterocyclic compound that contains both bromine and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole typically involves the bromination of a precursor compound followed by the introduction of the tetrazole ring. One common method involves the bromination of 1,2-oxazole using bromine or a brominating agent under controlled conditions. The resulting bromo-oxazole is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine and tetrazole groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(2H-tetrazol-5-yl)pyridine
  • 3-Bromo-5-(2H-tetrazol-5-yl)benzene
  • 3-Bromo-5-(2H-tetrazol-5-yl)thiophene

Uniqueness

3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole is unique due to the presence of both the oxazole and tetrazole rings, which confer distinct chemical and physical properties. This combination of functional groups is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C4H2BrN5O

Molecular Weight

216.00 g/mol

IUPAC Name

3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C4H2BrN5O/c5-3-1-2(11-8-3)4-6-9-10-7-4/h1H,(H,6,7,9,10)

InChI Key

NDEMNTNFPWRMCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1Br)C2=NNN=N2

Origin of Product

United States

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